molecular formula C17H16BrN5OS2 B2708464 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1207020-85-6

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2708464
CAS RN: 1207020-85-6
M. Wt: 450.37
InChI Key: PRJIBFUSXBOQNA-UHFFFAOYSA-N
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Description

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H16BrN5OS2 and its molecular weight is 450.37. The purity is usually 95%.
BenchChem offers high-quality 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

This compound serves as a precursor for synthesizing various heterocyclic compounds that exhibit significant antimicrobial activities. For instance, the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety has shown promising antibacterial and antifungal properties, including against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010). Furthermore, novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives synthesized from similar moieties demonstrated good antibacterial and antifungal activity (Lamani et al., 2009).

Anticancer Applications

Derivatives of this compound have been explored for their potential anticancer activities. The synthesis of imidazothiadiazole analogs and their evaluation against various cancer cell lines revealed some compounds exhibiting powerful cytotoxic results, particularly against breast cancer (Abu-Melha, 2021). This underscores the role of such compounds in developing novel anticancer therapies.

Enzyme Inhibition

Certain analogs of this compound have been identified as potent and selective inhibitors for specific enzymes. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were synthesized and evaluated as inhibitors of kidney-type glutaminase (GLS), showing potential in attenuating the growth of specific human lymphoma B cells (Shukla et al., 2012).

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5OS2/c1-3-8-23-14(12-4-6-13(18)7-5-12)9-19-17(23)25-10-15(24)20-16-22-21-11(2)26-16/h3-7,9H,1,8,10H2,2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJIBFUSXBOQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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